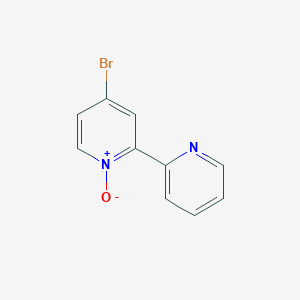

2,2'-Bipyridine, 4-bromo-, 1-oxide

描述

Significance of Bipyridine Scaffolds in Modern Organic and Inorganic Chemistry

The 2,2'-bipyridine (B1663995) (bpy) scaffold is one of the most ubiquitous and vital ligands in modern coordination chemistry. Its two nitrogen atoms, positioned for chelation, form stable complexes with a vast array of metal ions. chemicalbook.com This has led to their extensive use in fields ranging from catalysis and materials science to the development of luminescent devices and photosensitizers. sigmaaldrich.comorgsyn.org The rigidity, planarity, and aromaticity of the bipyridine unit, combined with its redox stability and the relative ease of its functionalization, make it an ideal building block for constructing intricate supramolecular structures and functional metal complexes. orgsyn.orgrsc.org

Evolution of N-Oxide Derivatives in Heterocyclic Chemistry

The introduction of an N-oxide group to a heterocyclic ring, such as pyridine (B92270), profoundly alters its electronic properties and reactivity. rsc.orgresearchgate.net Historically often seen as mere metabolic byproducts, heterocyclic N-oxides are now recognized as a distinct and valuable class of compounds. nih.govresearchgate.net The N-oxide bond (N⁺–O⁻) is highly polar, increasing the molecule's solubility and acting as a strong hydrogen bond acceptor. rsc.orgresearchgate.net This moiety can activate the pyridine ring towards both electrophilic and nucleophilic substitution, often directing reactivity to positions that are otherwise difficult to functionalize. rsc.orgresearchgate.net In recent years, N-oxides have been developed as mild oxidants, versatile catalysts, and key intermediates in the synthesis of complex bioactive molecules. researchgate.netresearchgate.net

The Unique Role of Halogenated Bipyridine N-Oxides as Synthetic Precursors and Ligands

The strategic placement of a halogen atom, such as bromine, onto a bipyridine N-oxide scaffold creates a highly versatile synthetic intermediate. rsc.orgresearchgate.net The halogen serves as a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. arkat-usa.org The N-oxide group, in this context, serves a dual purpose: it modifies the electronic character of the ring system and can direct the initial substitution patterns (like nitration) that precede halogenation. researchgate.net Furthermore, the N-oxide functionality can be retained to influence the properties of a final ligand or be selectively removed (deoxygenated) after the halogen has been used for coupling, adding a layer of synthetic flexibility. researchgate.net These halogenated N-oxides are thus crucial precursors for creating tailored ligands for advanced materials and catalysts. researchgate.netacs.org

Scope and Research Trajectories Pertaining to 2,2'-Bipyridine, 4-bromo-, 1-oxide

Research on This compound is primarily focused on its role as a key intermediate. It is not typically the final target molecule but rather a crucial stepping stone in a multi-step synthetic sequence. The primary research trajectory involves its synthesis and immediate use in the production of 4-bromo-2,2'-bipyridine (B89133). This deoxygenated product is then widely employed as a building block in the synthesis of complex polypyridyl ligands, which are subsequently used to form sophisticated metal complexes for applications in areas like light-induced processes and advanced materials. arkat-usa.org The value of the title compound lies in its specific substitution pattern, which is achieved through a controlled synthetic pathway involving the N-oxide group.

Research Findings on this compound

The synthesis of This compound is a well-established, multi-step process that begins with the commercially available 2,2'-bipyridine.

N-Oxidation: The first step is the selective mono-oxidation of 2,2'-bipyridine to form 2,2'-bipyridine-N-oxide. This is typically achieved using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a solvent such as chloroform (B151607). researchgate.netarkat-usa.org

Nitration: The resulting 2,2'-bipyridine-N-oxide is then subjected to nitration. The N-oxide group directs the electrophilic substitution to the 4-position of the oxidized ring. This reaction is carried out using strong nitrating agents, such as fuming nitric acid in concentrated sulfuric acid, to yield 4-nitro-2,2'-bipyridine-N-oxide. researchgate.netarkat-usa.org

Bromination: The final step is the substitution of the nitro group with a bromine atom. This transformation is accomplished by reacting the nitro-intermediate with acetyl bromide, which serves as both a bromine source and a reagent that facilitates the displacement of the nitro group, yielding the final product, This compound . researchgate.net An 86% yield for this step has been reported. arkat-usa.org

The primary utility of This compound is as a direct precursor to 4-bromo-2,2'-bipyridine. The N-oxide group is removed through a deoxygenation reaction, for which various reagents can be employed. The resulting 4-bromo-2,2'-bipyridine is a valuable building block for creating more elaborate ligand systems through palladium-catalyzed cross-coupling reactions. arkat-usa.org

Below are the key properties identified for this compound from the available literature.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 14163-03-2 | |

| Molecular Formula | C₁₀H₇BrN₂O | |

| Molecular Weight | 251.08 g/mol | |

| Melting Point | 66-67 °C | arkat-usa.org |

| Appearance | Solid | |

Spectroscopic Data Summary

While detailed spectra are reported in specific journal articles, generalized data is often cataloged. The following represents typical characterization methods used for this compound and its analogues, although specific peak data for the title compound is not broadly available in general databases. arkat-usa.org

| Analysis Method | Observation |

| ¹H NMR | Signals corresponding to the seven aromatic protons are expected, with shifts influenced by the bromo-substituent and the N-oxide group. |

| ¹³C NMR | Ten distinct signals for the carbon atoms of the bipyridine framework are expected, with chemical shifts indicating the electronic environment of each carbon. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and isotopic pattern for bromine (¹⁹Br/⁸¹Br) would be characteristic. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N, C=C aromatic ring stretching, and C-H bending are expected. The N-O stretching vibration is also a key feature. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-oxido-2-pyridin-2-ylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-6-13(14)10(7-8)9-3-1-2-5-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTCBELJQDBBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=[N+](C=CC(=C2)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592550 | |

| Record name | 4-Bromo-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14163-03-2 | |

| Record name | 4-Bromo-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bipyridine, 4 Bromo , 1 Oxide and Its Precursors

Synthesis of Key 2,2'-Bipyridine (B1663995) N-Oxide Intermediates

The foundational step in many synthetic routes towards 4-bromo-2,2'-bipyridine (B89133) 1-oxide is the preparation of 2,2'-bipyridine, 1-oxide. This intermediate is crucial for subsequent functionalization at the 4-position of the N-oxidized pyridine (B92270) ring.

Oxidation Protocols for 2,2'-Bipyridine to 2,2'-Bipyridine, 1-oxide

The conversion of 2,2'-bipyridine to its mono-N-oxide is a well-established process. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. researchgate.net One reported method involves the use of m-CPBA in chloroform (B151607) to achieve the oxidation. researchgate.net Another approach utilizes 30% hydrogen peroxide in trifluoroacetic acid, which after stirring at room temperature and neutralization, yields the desired 2,2'-bipyridine, 1-oxide. umich.edu The modification of one of the nitrogen atoms to an N-oxide group significantly alters the electronic properties of the bipyridine system, making it amenable to further chemical transformations.

Table 1: Oxidation Protocols for 2,2'-Bipyridine

| Oxidizing Agent | Solvent | Conditions | Yield | Reference |

| m-CPBA | Chloroform | - | - | researchgate.net |

| 30% Hydrogen Peroxide | Trifluoroacetic Acid | Room Temperature, 4h | 53% | umich.edu |

Regioselective Nitration and Subsequent Halogenation Strategies

Following the formation of 2,2'-bipyridine, 1-oxide, a common strategy to introduce a substituent at the 4-position is through nitration followed by halogenation. The N-oxide group directs the electrophilic nitration to the 4-position of the oxidized pyridine ring.

A typical procedure involves treating 2,2'-bipyridyl-1-oxide with fuming nitric acid in concentrated sulfuric acid to yield 4-nitro-2,2'-bipyridine (B3238638) N-oxide. researchgate.netsigmaaldrich.comsigmaaldrich.comchemicalbook.com This intermediate is then subjected to a substitution reaction to replace the nitro group with a bromine atom. This can be accomplished using acetyl bromide in acetic acid, leading to the formation of 4-bromo-2,2'-bipyridine N-oxide with a reported yield of 86%. lookchem.comarkat-usa.org

Table 2: Synthesis of 4-bromo-2,2'-bipyridine 1-oxide via Nitration and Halogenation

| Starting Material | Reagents | Product | Yield | Reference |

| 2,2'-Bipyridyl-1-oxide | Fuming Nitric Acid, Concentrated Sulfuric Acid | 4-Nitro-2,2'-bipyridine N-oxide | 67% | arkat-usa.org |

| 4-Nitro-2,2'-bipyridine N-oxide | Acetyl bromide, Acetic acid | 4-Bromo-2,2'-bipyridine N-oxide | 86% | arkat-usa.org |

Direct Bromination Approaches to the 2,2'-Bipyridine Framework

Direct C-H functionalization methods offer a more atom-economical approach to the synthesis of halogenated bipyridines, avoiding the need for pre-functionalized substrates.

Palladium-Catalyzed Directed C-H Halogenation of Bipyridine N-Oxides

Palladium catalysis has emerged as a powerful tool for the direct halogenation of C-H bonds. acs.orgnih.gov In the context of bipyridine N-oxides, palladium catalysts can direct the halogenation to specific positions. acs.orgnih.gov For instance, the palladium-catalyzed directed C-H halogenation of bipyridine N-oxides using N-bromosuccinimide (NBS) as the bromine source has been investigated. acs.orgnih.gov While this methodology has been shown to be effective for introducing halogens at the 3-position, the regioselectivity is sensitive to steric hindrance. acs.orgnih.gov Further research is needed to optimize this approach for the specific synthesis of the 4-bromo isomer.

N-Halosuccinimide Mediated Bromination on Pyridine N-Oxide Derivatives

N-halosuccinimides, particularly N-bromosuccinimide (NBS), are common reagents for bromination. acs.orgnih.gov The reaction of pyridine N-oxides with NBS can lead to bromination of the pyridine ring. acs.orgnih.gov However, controlling the regioselectivity of this reaction can be challenging and often depends on the specific reaction conditions and the substitution pattern of the pyridine N-oxide. youtube.com

Synthesis via Tandem Nucleophilic Substitution and N-Oxide Reduction

An alternative strategy involves the synthesis of a bromo-substituted bipyridine followed by N-oxidation. However, a more versatile approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated bipyridine precursor. Recent advancements have demonstrated the use of trimethylaminium-substituted bipyridines as effective electrophiles in SNAr reactions. chemrxiv.org While this specific application to synthesize 4-bromo-2,2'-bipyridine, 1-oxide is not explicitly detailed, the methodology showcases the potential for introducing a variety of nucleophiles, including halides, onto the bipyridine scaffold. chemrxiv.org The subsequent reduction of the N-oxide group, if necessary for other applications, can be achieved using various reducing agents.

Multi-step Synthetic Sequences Incorporating the Bromo- and N-Oxide Functionalities

The most prevalent and selective method for synthesizing 2,2'-Bipyridine, 4-bromo-, 1-oxide involves a three-step sequence starting from commercially available 2,2'-bipyridine. This pathway strategically introduces the N-oxide group first, which then directs the subsequent electrophilic substitution to the desired position before the final functional group transformation.

The general synthetic pathway is as follows:

N-Oxidation: The synthesis begins with the selective mono-oxidation of one of the nitrogen atoms in the 2,2'-bipyridine ring system. This step is crucial as the N-oxide group acts as a directing group in the subsequent nitration step.

Nitration: The resulting 2,2'-bipyridine 1-oxide undergoes electrophilic nitration. The electron-donating character of the N-oxide group directs the incoming nitro group primarily to the 4-position of the oxidized pyridine ring.

Bromo-de-nitration: The final step involves the substitution of the 4-nitro group with a bromine atom. This nucleophilic substitution reaction yields the target compound, 4-bromo-2,2'-bipyridine 1-oxide.

An alternative approach mentioned in the literature involves a one-pot reaction that converts 4-nitro-2,2'-bipyridyl 1-oxide directly to 4-bromo-2,2'-bipyridine by using a mixture of reagents, though this method aims for the deoxygenated final product. tandfonline.com For the synthesis of the N-oxide species itself, the isolated intermediate 4-bromo-2,2'-bipyridyl 1-oxide is the desired product. tandfonline.com

The synthetic sequence is detailed in the table below.

| Step | Reaction | Key Reagents | Description | Reference |

|---|---|---|---|---|

| 1 | N-Oxidation of 2,2'-bipyridine | m-CPBA or H₂O₂/TFA | Creates 2,2'-bipyridine 1-oxide, activating the ring for electrophilic substitution. | researchgate.net, tandfonline.com |

| 2 | Nitration of 2,2'-bipyridine 1-oxide | KNO₃/H₂SO₄ | Introduces a nitro group at the 4-position, yielding 4-nitro-2,2'-bipyridine 1-oxide. | researchgate.net, tandfonline.com |

| 3 | Substitution of Nitro Group | Acetyl bromide (AcBr) | Replaces the 4-nitro group with a bromine atom to form the final product. | researchgate.net, tandfonline.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Research has focused on refining reagent choice, solvents, temperature, and reaction times for each step of the synthetic sequence.

N-Oxidation: The initial oxidation of 2,2'-bipyridine to its mono-N-oxide can be achieved with high purity and good yield. One established method uses meta-chloroperbenzoic acid (m-CPBA) as the oxidant in a chloroform (CHCl₃) solvent. tandfonline.com Stirring the mixture at a moderately elevated temperature (40°C) for 24 hours results in a 67% yield of 2,2'-bipyridine 1-oxide after purification by column chromatography. tandfonline.com An alternative, potent oxidizing system involves using hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA) at 0°C. researchgate.net The use of strong acidic conditions facilitates the formation of a powerful peroxy acid in situ. researchgate.netchemicalforums.com

Nitration: The nitration of 2,2'-bipyridine 1-oxide is typically performed under strongly acidic conditions. A standard procedure involves a mixture of potassium nitrate (B79036) (KNO₃) and concentrated sulfuric acid (H₂SO₄). tandfonline.comresearchgate.net This combination generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the aromatic substitution on the electron-rich N-oxide ring.

Bromo-de-nitration: The conversion of the intermediate, 4-nitro-2,2'-bipyridyl 1-oxide, to the final product is a key transformation. One effective method involves dissolving the nitro-intermediate in glacial acetic acid and then adding acetyl bromide. tandfonline.com This leads to the formation of a yellow precipitate. tandfonline.com For a more vigorous reaction that can be part of a one-pot synthesis to the deoxygenated bipyridine, phosphorus tribromide (PBr₃) is added to the suspension, which is then heated to reflux for one hour. tandfonline.com This suggests that for the synthesis of 4-bromo-2,2'-bipyridine 1-oxide, careful control of reagents and temperature is necessary to prevent subsequent deoxygenation.

The following table summarizes optimized conditions and yields reported for the synthesis of the target compound and its precursors.

| Synthetic Step | Reagents & Solvents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Oxidation of 2,2'-bipyridine | 2,2'-bipyridine, m-chloroperbenzoic acid (m-CPBA), Chloroform (CHCl₃) | Stirred at 40°C for 24 hours | 67% | tandfonline.com |

| N-Oxidation of 2,2'-bipyridine | 2,2'-bipyridine, 30% H₂O₂, Trifluoroacetic acid (TFA) | 0°C, dropwise addition of H₂O₂ | Not specified | researchgate.net |

| Nitration of 2,2'-bipyridine 1-oxide | 2,2'-bipyridine 1-oxide, Potassium nitrate (KNO₃), Sulfuric acid (H₂SO₄) | Not specified | Not specified | researchgate.net, tandfonline.com |

| Bromo-de-nitration of 4-nitro-2,2'-bipyridyl 1-oxide | 4-nitro-2,2'-bipyridyl 1-oxide, Acetyl bromide, Glacial acetic acid | Stirring, addition of acetyl bromide | Not specified | tandfonline.com |

Reactivity and Advanced Derivatization Strategies of 2,2 Bipyridine, 4 Bromo , 1 Oxide

Cross-Coupling Reactions at the 4-Bromo Position

The bromine atom at the 4-position of the pyridine (B92270) ring is a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These methods are fundamental in constructing more complex bipyridine-based ligands and materials.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a powerful and widely used method for introducing aryl and heteroaryl groups at the 4-position of the bipyridine core. arkat-usa.orglibretexts.orgmdpi.com This reaction typically involves the palladium-catalyzed reaction of the 4-bromo-2,2'-bipyridine (B89133) 1-oxide with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. arkat-usa.orgmdpi.com The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and accommodate a wide range of functional groups. mdpi.comresearchgate.netasianpubs.org For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. arkat-usa.orgmdpi.com The reaction's versatility makes it a cornerstone for synthesizing functionalized bipyridine ligands for applications in materials science and catalysis. arkat-usa.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Phenyl-2,2'-bipyridine-1-oxide | Good | mdpi.com |

| 4-Tolylboronic acid | (tBubpy)PdCl₂ | Cs₂CO₃ | Ethanol | 4-(4-Tolyl)-2,2'-bipyridine-1-oxide | High | researchgate.net |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 4-(2-Thienyl)-2,2'-bipyridine-1-oxide | Moderate | arkat-usa.org |

Note: This table is illustrative and specific yields can vary based on precise reaction conditions.

Stille and Sonogashira Coupling for Carbon-Carbon Bond Formation

Beyond arylations, the 4-bromo position is amenable to other important carbon-carbon bond-forming reactions like the Stille and Sonogashira couplings.

The Stille coupling utilizes organotin reagents to introduce a variety of carbon-based fragments. While effective, the toxicity of tin compounds is a significant drawback. orgsyn.org This reaction has been successfully used for the stepwise functionalization of related dibromo-2,2'-bipyridine systems, showcasing its potential for controlled synthesis. nih.gov

The Sonogashira coupling , on the other hand, is the method of choice for installing alkyne moieties. researchgate.netscirp.orgresearchgate.net This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netresearchgate.netnih.gov The resulting alkynyl-substituted bipyridines are valuable intermediates for further transformations or as components in conjugated materials. researchgate.netscirp.org

Table 2: Stille and Sonogashira Coupling Reactions

| Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, reflux | 4-Vinyl-2,2'-bipyridine-1-oxide | orgsyn.orgnih.gov |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, r.t. | 4-(Phenylethynyl)-2,2'-bipyridine-1-oxide | researchgate.netnih.gov |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, r.t. | 4-(Trimethylsilylethynyl)-2,2'-bipyridine-1-oxide | nih.gov |

Note: This table provides representative examples.

Negishi Coupling and Related Organometallic Transformations

The Negishi coupling offers another powerful route for C-C bond formation, reacting the bromo-bipyridine with an organozinc reagent. wikipedia.orgorgsyn.orgorganic-chemistry.org This method is known for its high functional group tolerance and often proceeds under mild conditions. orgsyn.orgorgsyn.org Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are typically used. wikipedia.orgorganic-chemistry.org The Negishi reaction has been instrumental in the synthesis of various substituted bipyridines, including methyl-substituted derivatives. orgsyn.orgacs.org

Other organometallic transformations can also be employed to functionalize the 4-position, expanding the synthetic utility of 2,2'-Bipyridine (B1663995), 4-bromo-, 1-oxide.

Reactivity of the N-Oxide Functionality

The N-oxide group is not merely a passive spectator; it plays a crucial role in the reactivity of the molecule, influencing its electronic properties and providing a handle for further chemical manipulation.

Controlled Deoxygenation Protocols

The N-oxide can be selectively removed to generate the corresponding 4-bromo-2,2'-bipyridine. This deoxygenation step is often a crucial final step in a synthetic sequence, revealing the free bipyridine ligand. A common method for this transformation involves the use of phosphorus-based reagents, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃). The conditions for deoxygenation must be carefully controlled to avoid unwanted side reactions.

The synthesis of 4-bromo-2,2'-bipyridine often proceeds through the N-oxide intermediate. arkat-usa.orgresearchgate.net The initial oxidation of 2,2'-bipyridine to its N-oxide facilitates subsequent electrophilic substitution at the 4-position, such as nitration followed by substitution of the nitro group with bromine. researchgate.net The final step is then the deoxygenation to yield the target 4-bromobipyridine. arkat-usa.org

Influence of the N-Oxide on Ring Activation and Regioselectivity

The N-oxide group significantly influences the electronic properties of the pyridine ring. nih.gov As a strong electron-withdrawing group, it deactivates the pyridine ring towards electrophilic attack but, more importantly, it directs incoming electrophiles to specific positions. The N-oxide activates the positions ortho and para to the nitrogen atom for nucleophilic attack.

Furthermore, the presence of the N-oxide group can enhance the reactivity of the bipyridine system in certain coupling reactions by preventing chelation of the palladium catalyst to the bipyridine nitrogen atoms. nih.gov This blocking effect can lead to improved reaction rates and yields in polymerization reactions, for example. nih.gov The N-oxide functionality has also been shown to influence the regioselectivity of C-H functionalization reactions on the pyridine ring. acs.orgresearchgate.net

Selective Functionalization Strategies for Complex Ligand Architectures

The strategic placement of the bromo and N-oxide groups on the 2,2'-bipyridine scaffold allows for a range of selective functionalization reactions. The N-oxide group, in particular, plays a crucial role in modulating the reactivity of the pyridine ring, while the bromo atom serves as a versatile handle for cross-coupling reactions.

The synthesis of 4-bromo-2,2'-bipyridine-N-oxide itself is a multi-step process that highlights the tailored reactivity of the bipyridine core. researchgate.netarkat-usa.org Typically, it begins with the oxidation of 2,2'-bipyridine to its N-oxide. researchgate.netarkat-usa.org This is followed by nitration, where the N-oxide group directs the incoming nitro group to the 4-position. Subsequent substitution of the nitro group with a bromine atom yields the target compound. researchgate.net

The N-oxide moiety can be readily removed through reduction, or it can be used to direct further C-H functionalization. chemrxiv.org Pyridine N-oxides can act as photoinduced hydrogen-atom-transfer (HAT) catalysts, enabling site-selective functionalization of C-H bonds. chemrxiv.org This inherent reactivity allows for the introduction of various functional groups at specific positions, leading to complex ligand designs.

The bromine atom at the 4-position is a key site for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. arkat-usa.orgmdpi.com This allows for the formation of C-C bonds, linking the bipyridine unit to other aromatic or organic fragments. This strategy is fundamental in constructing larger, conjugated systems with tailored electronic and photophysical properties.

Table 1: Selective Functionalization Reactions

| Reaction Type | Reagents/Conditions | Functional Group Transformation | Purpose |

|---|---|---|---|

| Nitration | Fuming nitric acid, concentrated sulfuric acid | H to NO₂ at the 4-position (directed by N-oxide) | Introduction of a group that can be substituted |

| Bromination | Acetyl bromide | NO₂ to Br at the 4-position | Installation of a handle for cross-coupling |

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Br to Aryl/Alkyl group | C-C bond formation for building larger structures |

| Deoxygenation | Reducing agents (e.g., PCl₃ or PPh₃) | N-oxide to Pyridine | Removal of the N-oxide to yield the final bipyridine |

| C-H Functionalization | Photoredox catalysis | C-H to C-Alkyl, C-Amine, etc. | Direct introduction of functional groups |

Synthesis of Poly(bipyridyl) Ligands from 2,2'-Bipyridine, 4-bromo-, 1-oxide Precursors

The compound this compound is a valuable precursor for the synthesis of poly(bipyridyl) and oligo(bipyridyl) ligands. These extended π-systems are of significant interest for their ability to form multinuclear metal complexes and for their applications in supramolecular chemistry and as advanced materials.

The general strategy involves using the bromo-functionalized bipyridine as a building block in iterative cross-coupling reactions. A prime example is the synthesis of a ditopic bipyridine-terpyridine bridging ligand. arkat-usa.org In this approach, 4-bromo-2,2'-bipyridine (obtained after deoxygenation of the N-oxide precursor) is coupled with a terpyridine-boronic acid derivative via a Suzuki-Miyaura reaction. arkat-usa.org This modular approach allows for the systematic construction of well-defined, multi-domain ligand systems.

The synthesis of such complex ligands underscores the importance of the initial functionalization of the bipyridine core. The journey from simple 2,2'-bipyridine to a complex poly(bipyridyl) structure is a testament to the power of selective organic transformations.

Table 2: Synthetic Route to a Ditopic Bipyridine-Terpyridine Ligand

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 2,2'-Bipyridine | Oxidizing agent (e.g., m-CPBA) | 2,2'-Bipyridine-N-oxide | Activation of the pyridine ring | researchgate.netarkat-usa.org |

| 2 | 2,2'-Bipyridine-N-oxide | HNO₃/H₂SO₄ | 4-Nitro-2,2'-bipyridine-N-oxide | Introduction of a leaving group precursor | arkat-usa.org |

| 3 | 4-Nitro-2,2'-bipyridine-N-oxide | Acetyl bromide | 4-Bromo-2,2'-bipyridine-N-oxide | Installation of the bromo handle | arkat-usa.org |

| 4 | 4-Bromo-2,2'-bipyridine-N-oxide | Reducing agent (e.g., PCl₃) | 4-Bromo-2,2'-bipyridine | Preparation for cross-coupling | arkat-usa.org |

| 5 | 4-Bromo-2,2'-bipyridine | Terpyridine-boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Ditopic bipyridine-terpyridine ligand | Formation of the final poly(bipyridyl) structure | arkat-usa.org |

While direct polymerization of this compound is not commonly reported, its deoxygenated derivative, 4-bromo-2,2'-bipyridine, is a key monomer for creating polypyridyl chains through various metal-catalyzed polymerization techniques. The principles of using bifunctional monomers in step-growth polymerization can be applied to create a variety of poly(bipyridyl) materials with tunable properties.

Coordination Chemistry and Metal Complexation of 2,2 Bipyridine, 4 Bromo , 1 Oxide and Its Derivatives

Coordination Modes of the Ligand System

The coordination of 2,2'-Bipyridine (B1663995), 4-bromo-, 1-oxide to metal centers can occur through different modes, primarily dictated by the electronic and steric environment of the metal ion and the reaction conditions.

The most common coordination mode for 2,2'-bipyridine and its derivatives is bidentate chelation through the two nitrogen atoms of the pyridine (B92270) rings. nih.gov This forms a stable five-membered chelate ring with the metal center. In the case of 2,2'-Bipyridine, 4-bromo-, 1-oxide, this mode of coordination is also prevalent. The nitrogen atoms of the two pyridine rings act as Lewis bases, donating their lone pair of electrons to the metal ion.

The N-oxide group introduces an additional potential coordination site. Pyridine-N-oxides are known to coordinate to metal ions through the oxygen atom. wikipedia.org This introduces the possibility of different coordination modes, including monodentate coordination through the N-oxide oxygen or bridging coordination between two metal centers. The presence of the N-oxide can also influence the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

A variety of metal complexes incorporating this compound and its derivatives have been synthesized and characterized.

This ligand has been successfully used to form complexes with a range of transition metals. For instance, ruthenium(II) complexes of bipyridine derivatives are of significant interest for their potential applications in photochemistry and catalysis. elsevierpure.com Palladium(II) complexes are also widely studied, often in the context of cross-coupling reactions. elsevierpure.com The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. Characterization is often carried out using techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy to determine the structure and electronic properties of the complexes. researchgate.netprimescholars.com

While less common than transition metal complexes, there is growing interest in the coordination of bipyridine N-oxide ligands to lanthanide and main group metals. Lanthanide ions are known for their unique luminescent properties, and complexation with ligands like this compound can influence these properties. researchgate.netrsc.org The coordination chemistry of lanthanides can be more complex due to their higher coordination numbers and flexible coordination geometries. researchgate.net Similarly, main group metal complexes with this ligand are being explored for their potential in catalysis and materials science.

Influence of the 4-Bromo-1-oxide Substituent on Coordination Geometry and Electronic Properties of Complexes

The presence of the 4-bromo and 1-oxide substituents has a significant impact on the properties of the resulting metal complexes.

The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the bipyridine system. This can affect the metal-ligand bond strength and the redox potentials of the complexes. The position of the bromo group can also introduce steric effects that may influence the coordination geometry.

The N-oxide group, as mentioned earlier, provides an additional coordination site and alters the electronic nature of the pyridine ring it is attached to. wikipedia.org This modification can lead to changes in the frontier molecular orbital energy levels of the ligand, which in turn affects the electronic properties and charge transport characteristics of the resulting complexes. nih.gov The interplay between the electron-withdrawing nature of the bromine and the electronic effects of the N-oxide group allows for fine-tuning of the properties of the metal complexes for specific applications.

Supramolecular Self-Assembly through Coordination and Non-Covalent Interactions

The self-assembly of metal complexes into larger, ordered supramolecular structures is a process governed by a delicate balance of forces. In the case of complexes involving this compound, the primary driving force is the coordination of the bipyridine nitrogen atoms and the N-oxide oxygen to a metal center. This initial coordination event provides the foundational building blocks for the subsequent self-assembly process.

Following the formation of these primary coordination complexes, a variety of non-covalent interactions come into play to direct their organization into higher-order architectures. These interactions, though individually weaker than covalent or coordination bonds, collectively provide the necessary stability and directionality for the formation of complex and often functional supramolecular systems.

Key non-covalent interactions that are anticipated to play a significant role in the self-assembly of this compound complexes include:

Halogen Bonding: The presence of the bromine atom at the 4-position of the bipyridine ring introduces the potential for halogen bonding. This is a highly directional interaction between the electrophilic region of the halogen atom (the σ-hole) and a nucleophilic site, such as an anion or a lone pair on another molecule. In the solid state, these interactions can act as "supramolecular glue," linking individual complex units into one-, two-, or three-dimensional networks. The strength and geometry of these halogen bonds can be tuned by the nature of the metal ion and the other ligands present in the coordination sphere.

π-π Stacking: The aromatic nature of the bipyridine rings facilitates π-π stacking interactions between adjacent complexes. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are crucial in the packing of molecules in the crystal lattice and can lead to the formation of columnar or layered structures.

Hydrogen Bonding: While the parent ligand itself does not possess traditional hydrogen bond donors, coordinated solvent molecules (e.g., water, alcohols) or counter-ions can participate in hydrogen bonding networks. These networks can further stabilize the supramolecular assembly, connecting different complex units or layers.

The interplay of these coordination and non-covalent forces allows for a high degree of control over the final supramolecular architecture. By systematically modifying the metal ion, counter-ions, and reaction conditions, it is possible to direct the self-assembly process towards specific topologies and dimensionalities.

Detailed Research Findings

The broader field of bipyridine chemistry offers insights into the expected behavior. For instance, studies on other halogenated bipyridine ligands have demonstrated the significant role of halogen bonding in crystal engineering. Similarly, research on bipyridine N-oxides has highlighted their ability to form diverse coordination networks through both N-oxide and pyridine coordination, often supplemented by hydrogen bonding. However, without specific crystallographic data for complexes of this compound, the precise nature of their supramolecular assemblies remains a subject for future investigation.

The following table outlines the potential types of supramolecular assemblies that could be formed based on the known chemistry of related compounds.

| Type of Assembly | Driving Non-Covalent Interactions | Potential Metals | Hypothetical Structural Features |

| 1D Chains | Halogen Bonding (Br···X), π-π Stacking | Cu(II), Zn(II), Ag(I) | Linear or zigzag chains of metal complexes linked end-to-end. |

| 2D Layers | Halogen Bonding, π-π Stacking, Hydrogen Bonding | Cd(II), Co(II), Mn(II) | Sheet-like structures formed by the interconnection of 1D chains. |

| 3D Frameworks | Interpenetrating 2D layers or strong, multi-directional non-covalent bonds | Lanthanides, Pb(II) | Porous or non-porous frameworks with channels or cavities. |

Advanced Characterization Techniques for Structural Elucidation and Electronic Properties

Spectroscopic Investigations of Electronic Structure and Coordination Environments

Spectroscopic methods are instrumental in probing the fine details of the molecule's electronic and structural nature.

Nuclear Magnetic Resonance (NMR) for Probing Substitution Patterns and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the substitution pattern and studying the dynamic behavior of "2,2'-Bipyridine, 4-bromo-, 1-oxide" in solution. In ¹H NMR spectra, the chemical shifts and coupling constants of the protons on the pyridine (B92270) rings provide definitive evidence of the bromine atom's position at the 4-position and the N-oxide at the 1-position. For instance, in a related compound, 4-Bromomethyl-4'-methyl-2,2'-bipyridine, the proton chemical shifts are observed at specific ppm values with distinct coupling constants, which helps in assigning the protons to their respective positions on the bipyridine core. rsc.org Similarly, ¹³C NMR provides complementary information on the carbon framework.

The study of solution dynamics can reveal information about conformational changes and intermolecular interactions. While specific studies on the solution dynamics of "this compound" are not detailed in the provided results, NMR techniques such as variable temperature NMR could be employed to investigate such phenomena.

Below is an interactive table summarizing typical ¹H NMR data for a related bipyridine compound.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 8.63 | d | 5.3 |

| H-6' | 8.52 | d | 5.3 |

| H-3 | 8.40 | d | 2.4 |

| H-3' | 8.22 | d | 1.8 |

| H-5 | 7.31 | dd | 5.0, 1.8 |

| H-5' | 7.21 - 7.00 | m | |

| CH₂ | 4.45 | s | |

| CH₃ | 2.42 | s | |

| Data for 4-Bromomethyl-4'-methyl-2,2'-bipyridine, a related compound. rsc.org |

Mass Spectrometry (MS) for Molecular Weight Verification and Complex Integrity

Mass spectrometry (MS) is essential for confirming the molecular weight of "this compound" and assessing the integrity of its metal complexes. The molecular formula of the compound is C₁₀H₇BrN₂O, corresponding to a molecular weight of approximately 251.08 g/mol . lookchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. lookchem.com

When this ligand is part of a metal complex, MS techniques such as electrospray ionization (ESI-MS) can be used to verify that the complex remains intact in the gas phase. This is crucial for understanding the stability and behavior of coordination compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂O | lookchem.com |

| Molecular Weight | 251.082 | lookchem.com |

| Exact Mass | 249.97418 | lookchem.com |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are key to understanding the electronic transitions and photophysical properties of "this compound". The UV-Vis spectrum of bipyridine derivatives typically shows intense absorption bands corresponding to π-π* and n-π* transitions. The introduction of the bromo group and the N-oxide functionality can shift these absorption bands. For example, studies on 4-chloro- and bromo-pyridine N-oxides have been conducted to understand their ultraviolet absorption spectra. consensus.app

X-ray Crystallography for Solid-State Structures and Intermolecular Interactions

X-ray crystallography provides unparalleled insight into the three-dimensional structure of "this compound" in the solid state, revealing details about its conformation and how it interacts with neighboring molecules.

Ligand Conformation and Crystal Packing Analysis (e.g., π-stacking)

The crystal structure of "this compound" would reveal the dihedral angle between the two pyridine rings, which is a key conformational feature. In many 2,2'-bipyridine (B1663995) derivatives, the rings are nearly coplanar to facilitate π-conjugation. wikipedia.org

Crystal packing analysis elucidates the intermolecular interactions that govern the solid-state assembly. Noncovalent interactions such as π-π stacking are common in aromatic systems and play a significant role in stabilizing the crystal lattice. nih.gov The presence of the bromine atom can also lead to halogen bonding interactions. Understanding these interactions is crucial for crystal engineering.

Metal-Ligand Bond Geometries and Coordination Spheres

When "this compound" acts as a ligand in a metal complex, X-ray crystallography provides precise information on the metal-ligand bond lengths and angles, defining the coordination geometry around the metal center. acs.org The coordination sphere, which includes the ligand and any other coordinated molecules, can be fully characterized. For instance, in a nickel(II) complex with a related Schiff base ligand, the Ni(II) atom exhibits a pseudo-octahedral coordination geometry. researchgate.net The N-oxide group can also participate in coordination, potentially leading to different coordination modes compared to the parent 2,2'-bipyridine.

The structural details obtained from X-ray crystallography are vital for correlating structure with reactivity and physical properties in metal complexes.

Computational Methodologies for Electronic Structure and Reactivity Prediction

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into the electronic structure and reactivity of molecules. For a nuanced understanding of compounds like this compound, advanced computational techniques are employed to model its behavior at the atomic and electronic levels. These methodologies not only complement experimental findings but also guide the design of new materials with tailored properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. escholarship.org It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized molecules like this compound. nih.govchemrxiv.org

The fundamental principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. chemrxiv.org In practice, the Kohn-Sham formulation of DFT is employed, which replaces the complex many-electron problem with a more manageable system of non-interacting electrons moving in an effective potential. chemrxiv.org This potential includes the external potential from the nuclei and the effects of electron-electron interactions (Hartree exchange and exchange-correlation). The accuracy of a DFT calculation is largely dependent on the choice of the exchange-correlation functional, with a wide variety of approximations available, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals. nih.gov

For this compound, DFT calculations can elucidate several key ground state properties:

Optimized Molecular Geometry: By minimizing the total energy of the molecule with respect to the positions of its atoms, DFT can predict the most stable three-dimensional arrangement of the atoms. This includes bond lengths, bond angles, and dihedral angles. The introduction of the bromo substituent and the N-oxide group is expected to induce specific geometric changes compared to the parent 2,2'-bipyridine, which can be precisely quantified.

Electronic Properties: DFT provides access to the molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a critical determinant of the molecule's electronic and optical properties, as well as its chemical reactivity. nih.gov The N-oxide group, being an electron-withdrawing group, is anticipated to lower the energy of the LUMO, potentially influencing the compound's electron-accepting capabilities.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic positions, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the infrared (IR) and Raman active vibrational modes and can be compared with experimental spectroscopic data to confirm the calculated structure.

The results of such calculations are typically presented in a tabular format, providing a detailed and quantitative description of the molecule's ground state.

Table 1: Calculated Ground State Properties of this compound using DFT (Note: The following data is illustrative and represents the type of information generated from DFT calculations.)

| Property | Calculated Value |

| Optimized Geometry | |

| C-Br Bond Length | 1.90 Å |

| N-O Bond Length | 1.25 Å |

| Inter-ring Dihedral Angle | 15.5° |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Other Properties | |

| Dipole Moment | 3.5 D |

| Mulliken Charge on Br | -0.15 e |

| Mulliken Charge on O | -0.45 e |

Molecular Dynamics and Mechanistic Pathway Simulations

While DFT is excellent for describing static, ground-state properties, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. polimi.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and reaction pathways. nih.gov

In an MD simulation, the forces between atoms are typically calculated using a force field, which is a set of empirical potential energy functions. The choice of force field is crucial for the accuracy of the simulation. For a molecule like this compound, a well-parameterized force field would be required to accurately model the interactions involving the bromo and N-oxide functionalities.

MD simulations can be employed to study several aspects of this compound:

Conformational Dynamics: The two pyridine rings in 2,2'-bipyridine can rotate relative to each other. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other species or self-assemble.

Solvation Effects: The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules (e.g., water, organic solvents) to study how the solvent structure around this compound affects its conformation and properties.

Mechanistic Pathway Simulations: When studying a chemical reaction involving this compound, MD simulations can be used to explore the reaction pathway. By providing an initial guess for the transition state, techniques like umbrella sampling or metadynamics can be used to calculate the free energy profile along the reaction coordinate. This provides valuable information about the activation energy and the stability of reaction intermediates. For instance, in a cross-coupling reaction, MD could be used to simulate the approach of a catalyst and another reactant to the bromo-substituted ring of the molecule. researchgate.net

The insights gained from MD simulations are often visualized through trajectories and analyzed statistically to extract quantitative data.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water (Note: The following data is illustrative and represents the type of information generated from MD simulations.)

| Property | Description |

| Conformational Analysis | |

| Average Inter-ring Dihedral Angle | 25.0° (± 5.0°) |

| Rotational Energy Barrier | 2.5 kcal/mol |

| Solvation Shell Structure | |

| Average number of water molecules within 5 Å of the N-oxide group | 4.2 |

| Reaction Coordinate Analysis | |

| Free Energy of Activation (hypothetical reaction) | 15.0 kcal/mol |

By combining the strengths of DFT and MD, a comprehensive theoretical understanding of the structure, electronics, and reactivity of this compound can be achieved, providing a solid foundation for its application in various fields of materials science and coordination chemistry.

Applications in Catalysis and Materials Science

Catalytic Applications of Metal Complexes Derived from 2,2'-Bipyridine (B1663995), 4-bromo-, 1-oxide

Metal complexes built around the 2,2'-Bipyridine, 4-bromo-, 1-oxide ligand are poised to be effective catalysts. The N-oxide can enhance the stability and modulate the electronic environment of the metal center, while the bromo- group offers a site for reaction or further modification.

The bipyridine framework is a cornerstone of ligands for homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds. elsevierpure.com The presence of a bromine atom on the ligand, as in this compound, is particularly significant for reactions like the Suzuki-Miyaura and Heck couplings. wikipedia.orgorganic-chemistry.orgthieme-connect.de In such reactions, an aryl halide is coupled with a boronic acid or an alkene. wikipedia.orgnih.gov A palladium complex of 4-bromo-2,2'-bipyridine (B89133), a close relative of the title compound, has been used in Suzuki cross-coupling reactions, demonstrating the utility of the bromo-substituent as a reactive site. arkat-usa.org

Furthermore, the N-oxide functionality is known to direct C-H activation processes, offering a pathway to functionalize otherwise inert bonds. beilstein-journals.org A palladium complex incorporating this compound could therefore operate through several mechanisms. The bromo- group could undergo oxidative addition to a low-valent metal center, initiating a cross-coupling sequence. Alternatively, the ligand could be pre-functionalized via the bromo- group to introduce other functionalities before being complexed to a metal. The N-oxide group would influence the catalyst's electronic properties and could potentially direct C-H functionalization reactions. beilstein-journals.org The synergy between the bipyridine N-oxide as a directing and stabilizing group and the bromo-substituent as a reactive handle suggests applications in a variety of organic transformations.

Table 1: Examples of Homogeneous Catalytic Reactions with Related Bipyridine Ligands This table presents data for analogous compounds to illustrate the potential catalytic reactions for complexes of this compound.

| Catalyst / Precursor | Ligand | Reaction Type | Substrates | Product Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Cationic 2,2'-Bipyridyl | Double Mizoroki-Heck | Iodobenzene, Butyl acrylate | 92% | mdpi.com |

| PdCl₂(NH₃)₂ | Cationic 2,2'-Bipyridyl | Double Mizoroki-Heck | 4-Iodotoluene, Ethyl acrylate | 94% | mdpi.com |

| [PdCl(allyl)]₂ | [2,2'-bipyridin]-6(1H)-one / PCy₃ | Heck Coupling | 4-Bromoacetophenone, Styrene | 98% | rsc.org |

| Pd(OAc)₂ | Pyridine-based | Suzuki Coupling | 4-Bromoacetophenone, Phenylboronic acid | 96% | nih.gov |

A significant area of research is the conversion of carbon dioxide (CO₂) into valuable chemicals like carbon monoxide (CO), a process for which bipyridine-based metal complexes are exemplary catalysts. escholarship.org Rhenium complexes such as fac-Re(bpy)(CO)₃Cl are well-established electrocatalysts and photocatalysts for CO₂ reduction. sciencepublishinggroup.compsu.edu The catalytic cycle typically involves a two-electron reduction of the complex to generate the active species. nih.govacs.org

The substituents on the bipyridine ligand play a critical role in tuning the catalyst's performance. Electron-donating groups, such as alkyl groups, generally enhance the catalytic activity. escholarship.orgacs.org The N-oxide group in this compound is a strong electron-donating moiety, which would be expected to favorably lower the reduction potential of a corresponding Re or Mn complex. However, the bromine atom is electron-withdrawing, which could have an opposing effect. This electronic interplay makes the title compound an intriguing ligand for study in CO₂ reduction catalysis. Rhenium complexes with modified bipyridine ligands have been shown to be competent photocatalysts, converting CO₂ to CO under visible light irradiation with turnover numbers reaching into the twenties. nih.govnih.gov A metal complex of this compound could harness light energy to drive this important transformation. osti.govrsc.org

Table 2: Performance of Substituted Rhenium Bipyridine Complexes in Photocatalytic CO₂ Reduction This table presents data for analogous compounds to illustrate the potential photocatalytic activity for complexes of this compound.

| Catalyst | Sacrificial Reductant | Turnover Number (TON for CO) | Turnover Frequency (TOF for CO) | Reference |

|---|---|---|---|---|

| Re(bpy)(CO)₃Cl | TEOA | ~6 | Not Reported | sciencepublishinggroup.com |

| Re(bpy-CH₃)(CO)₃Cl | TEOA | ~10 | Not Reported | sciencepublishinggroup.com |

| Re(bpy-COOH)(CO)₃Cl | TEOA | ~30 | 6.59 mol/cat-mol·h | sciencepublishinggroup.com |

| Re(bpy-phenyl)(CO)₃Cl | TEOA | ~20 | ~5 hr⁻¹ | nih.govnih.gov |

TEOA: Triethanolamine, BIH: 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]-imidazole

Chiral bipyridine N-oxides and N,N'-dioxides have emerged as powerful ligands and organocatalysts for asymmetric synthesis, enabling the production of single-enantiomer products. rsc.org These catalysts have been successfully employed in reactions like the asymmetric allylation of aldehydes and the aminolysis of meso-epoxides, achieving high enantiomeric excesses (ee). rsc.orgresearchgate.net

The parent molecule, this compound, is itself achiral. However, it serves as a valuable scaffold that could be transformed into a chiral ligand. For example, synthetic strategies could introduce chiral substituents onto the bipyridine backbone, or the inherent atropisomerism of some 2,2'-bipyridine derivatives could be exploited to create chiral-at-axis ligands. rsc.org Once rendered chiral, such a ligand, coordinated to a metal or used as an organocatalyst, could induce stereoselectivity in a wide range of chemical transformations.

Table 3: Applications of Chiral Bipyridine N-Oxide Derivatives in Asymmetric Synthesis This table presents data for analogous compounds to illustrate the potential applications in asymmetric catalysis for chiral derivatives of this compound.

| Catalyst/Ligand Type | Reaction Type | Substrates | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Hydroxylated 2,2'-Bipyridine N-Oxide | Asymmetric Allylation of Aldehydes | Benzaldehyde, Allyltrichlorosilane | up to 86% | rsc.orgresearchgate.net |

| Hydroxylated 2,2'-Bipyridine | Asymmetric Aminolysis of meso-Epoxides | Cyclohexene oxide, Aniline | up to 84% | rsc.orgresearchgate.net |

| Camphor-derived Bipyridine | Not specified | Not specified | Not specified |

Role in Advanced Materials

The photophysical and electronic properties inherent to bipyridine metal complexes make them prime candidates for use in advanced materials, including solar cells and light-emitting devices. The specific substituents on the bipyridine ligand are crucial for tuning these properties.

Ruthenium complexes containing bipyridine ligands, such as the benchmark dyes N3 and N719, are central to the technology of dye-sensitized solar cells (DSSCs). sigmaaldrich.commdpi.com In a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor (typically TiO₂), initiating the flow of electric current. mdpi.comnih.gov The bipyridine ligands are critical for absorbing light and must also bear anchoring groups, like carboxylates, to bind to the TiO₂ surface. nih.govresearchgate.net

While this compound lacks these anchoring groups, its bromo-substituent provides a convenient point for their installation via standard organic reactions like Suzuki or Stille coupling. A ruthenium complex of such a functionalized ligand would have its electronic energy levels (HOMO/LUMO) tuned by the combined effects of the electron-donating N-oxide and the electron-withdrawing bromo- group. This tuning is essential for optimizing the dye's absorption spectrum to match solar radiation and for ensuring efficient electron injection into the semiconductor, thereby maximizing the solar cell's power conversion efficiency (PCE). nih.gov

Table 4: Photovoltaic Performance of DSSCs with Analogous Ruthenium-Bipyridine Photosensitizers This table presents data for analogous devices to illustrate the potential material applications for complexes of this compound.

| Dye | Voc (mV) | Jsc (mA·cm⁻²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|---|---|---|

| N3 | 740 | 18.3 | 0.68 | 9.20 | mdpi.com |

| N719 | 720 | 19.6 | 0.72 | 10.16 | mdpi.com |

| Ruthenium(II) 2,2'-bis(benzimidazol-2-yl)-4,4'-bipyridine | 360 | 0.88 | 0.61 | 0.20 | nih.gov |

Voc: Open-circuit voltage, Jsc: Short-circuit current density

A complex of iridium(III) or another heavy metal with this compound as a ligand would be a candidate for an OLED emitter. scholarsportal.info The strong electron-donating character of the N-oxide group would significantly influence the metal-to-ligand charge transfer (MLCT) states, thereby tuning the emission wavelength. nih.gov The bromine atom, due to the heavy-atom effect, could enhance spin-orbit coupling, which is essential for efficient phosphorescence, although it can also sometimes lead to non-radiative decay pathways. Additionally, luminescent lanthanide complexes have been synthesized using bipyridine-N,N'-dioxide and bis-bipyridine-phosphine-oxide ligands, suggesting that lanthanide complexes of the title compound could also be explored for their light-emitting properties. nih.govnih.gov

Table 5: Performance of OLEDs with Analogous Iridium-Bipyridine Emitters This table presents data for analogous devices to illustrate the potential material applications for complexes of this compound.

| Iridium(III) Complex | Max. Emission (nm) | Max. Current Efficiency (cd·A⁻¹) | Max. External Quantum Efficiency (EQE) (%) | Reference |

|---|---|---|---|---|

| Phenyl-substituted bipyridine Ir(III) complex | 479 | 39.8 | 14.9 | rsc.org |

| (ppy)₂Ir(Et₂dtc) | Not Reported | 2.9 | Not Reported | bohrium.com |

| Ionic Ir(III) complex with methoxy-phenylisoquinoline | 620 | 1.23 | 1.34 | scholarsportal.info |

ppy: 2-phenylpyridinato, Et₂dtc: N,N'-diethyl-dithiocarbamate

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The incorporation of functional ligands is a key strategy for tailoring the properties of MOFs for specific applications, such as gas storage, separation, and catalysis. researchgate.netmdpi.com Bipyridine-based ligands are particularly valuable in this context as they can introduce secondary metal-binding sites within the MOF structure. researchgate.net

While direct integration of this compound into MOF structures is an area of ongoing research, the principles established with related bipyridine ligands provide a clear roadmap for its potential. The bipyridine moiety can be incorporated into the primary framework linker, and the N-oxide and the second pyridine (B92270) nitrogen can chelate to the structural metal nodes. rsc.orgresearchgate.net Subsequently, the "open" bipyridine site, if not involved in framework coordination, could be metalated in a post-synthetic modification step. researchgate.net This would create well-defined, isolated catalytic centers within the porous framework.

The presence of the N-oxide group could further influence the electronic environment of any coordinated metal, potentially enhancing its catalytic activity. thieme.de The bromine atom offers a site for post-synthetic modification, allowing for the covalent grafting of other functional groups or for the polymerization of the MOF particles into composite materials.

Table 1: Potential MOF Applications Utilizing Bipyridine-Functionalized Linkers

| Application Area | Role of Bipyridine Ligand | Potential Advantage of 4-bromo-1-oxide derivative |

|---|---|---|

| Heterogeneous Catalysis | Provides secondary metalation sites for catalytic metals like Pd, Cu, or Fe. researchgate.net | N-oxide may enhance catalytic activity; bromine allows for further functionalization. |

| Gas Adsorption/Separation | Modulates pore size and surface chemistry. mdpi.com | The polar N-oxide group could increase affinity for specific gas molecules like CO2. |

Development of N-Type Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are key components in the development of flexible and low-cost electronics. While p-type (hole-transporting) organic semiconductors are well-developed, high-performance, air-stable n-type (electron-transporting) materials remain a significant challenge. rsc.org The design of n-type materials often involves the incorporation of electron-withdrawing groups to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. epa.gov

Bipyridine derivatives, being electron-deficient heterocycles, are attractive candidates for n-type materials. The introduction of an N-oxide group further enhances the electron-withdrawing nature of the pyridine ring. Therefore, this compound possesses the foundational electronic characteristics required for an n-type semiconductor.

For application in OTFTs, this molecule could be used as a building block for larger, conjugated systems. The bromine atom is a key feature, enabling its incorporation into polymeric semiconductors through reactions like Suzuki or Stille coupling. tandfonline.com The resulting polymer would benefit from the electron-deficient character of the bipyridine-N-oxide units, potentially leading to efficient electron transport. The performance of such devices is highly dependent on the solid-state packing of the material, which influences the electronic coupling between adjacent molecules. epa.gov

Table 2: Key Molecular Properties for N-Type OTFT Materials

| Property | Desired Characteristic | Relevance of this compound |

|---|---|---|

| LUMO Energy Level | Low-lying (typically < -3.5 eV) for efficient electron injection and air stability. | Bipyridine and N-oxide are electron-withdrawing, which lowers the LUMO. |

| Electron Mobility (µ) | High (> 0.1 cm²/Vs) for fast switching speeds. | Dependent on intermolecular packing in the solid state. |

| Solubility | Good solubility in common organic solvents for solution processing. | Can be tuned by attaching solubilizing side chains via the bromine atom. |

Electrochemical Sensing Applications

Electrochemical sensors offer a sensitive, rapid, and cost-effective means of detecting a wide range of analytes. nih.govrsc.org The principle of operation often relies on the modification of an electrode surface with a material that selectively interacts with the target analyte, producing a measurable electrical signal. mdpi.com Bipyridine-metal complexes are electrochemically active and have been used in the development of sensors. The redox state of the metal center can be sensitive to its coordination environment, which can be altered by the presence of an analyte.

The compound this compound could be used to develop novel electrochemical sensors in several ways. It can be electropolymerized onto an electrode surface, creating a functional film. The bromine atom provides a convenient point of attachment for covalent immobilization onto electrode materials like glassy carbon or gold. Once immobilized, the bipyridine N-oxide can be used to chelate metal ions.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The principles of green chemistry, particularly atom economy, are increasingly guiding the development of new synthetic methodologies. ibchem.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.comprimescholars.com Traditional multi-step syntheses often generate significant waste, leading to low atom economy. primescholars.com

Current synthetic routes to 4-substituted-2,2'-bipyridines often involve an initial oxidation of the 2,2'-bipyridine (B1663995) starting material to form the 2,2'-bipyridyl-1-oxide intermediate. researchgate.net This is followed by steps such as nitration and subsequent substitution to introduce the bromo group. researchgate.net A common method for N-oxidation utilizes reagents like m-chloroperbenzoic acid (m-CPBA). nih.gov While effective, these pathways can involve harsh reagents and produce stoichiometric byproducts, diminishing their sustainability.

Future research must prioritize the development of more direct and atom-economical synthetic strategies. This includes:

Direct C-H Functionalization: Investigating catalytic methods for the direct C-H bromination of 2,2'-bipyridine N-oxide would eliminate the need for the nitration and substitution sequence, significantly improving atom economy and reducing waste.

Biocatalysis: Exploring enzymatic pathways for the selective oxidation and halogenation of the bipyridine core could provide a highly sustainable and environmentally benign alternative to traditional chemical methods.

The goal is to design syntheses where the majority of the atoms from the reactants are incorporated into the final product, approaching the ideal 100% atom economy seen in reactions like the Diels-Alder cycloaddition. nih.gov

Exploration of New Metal Complexes with Tunable Electronic and Redox Properties

The 2,2'-bipyridine moiety is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. The presence of the N-oxide and bromo substituents on the 2,2'-Bipyridine, 4-bromo-, 1-oxide scaffold provides powerful tools for fine-tuning the properties of the resulting metal complexes.

The N-oxide group, being more electron-withdrawing, can significantly influence the frontier molecular orbital (FMO) energy levels of the ligand and its metal complexes. nih.gov This electronic modulation directly impacts the redox potentials and photophysical properties. For instance, in related bipyridine systems, peripheral modification has been shown to tune the LUMO (Lowest Unoccupied Molecular Orbital) of platinum complexes. researchgate.net

Future exploration in this area should focus on:

Systematic Coordination Studies: Synthesizing and characterizing a series of transition metal complexes (e.g., with Fe, Ru, Ir, Pt, Cu) to systematically map how the 4-bromo- and 1-oxide groups influence spectroscopic, electrochemical, and photophysical properties.

Redox-Active Ligand Behavior: Investigating the potential for "redox non-innocence," where the ligand itself can actively participate in redox processes alongside the metal center. Studies on iron bipyridine-diimine complexes have demonstrated that the ligand can act as an electron reservoir, a property that could be engineered into complexes of this compound. ethz.ch

Catalytic Applications: Designing catalysts where the electronic properties are precisely tuned for specific reactions, such as water splitting or CO₂ reduction. Bipyridine-functionalized materials have already shown promise in photoelectrochemical cells for artificial photosynthesis. researchgate.net The electronic tuning afforded by the N-oxide group could enhance the efficiency and selectivity of such catalysts.

The ability to predictably tune the electronic structure through substitution is critical for designing next-generation catalysts and photofunctional molecules.

Integration into Advanced Functional Materials for Energy and Optoelectronic Applications

The unique electronic characteristics of this compound make it an excellent building block for advanced functional materials. The N-oxide group's ability to lower the LUMO energy level is particularly advantageous for creating n-type (electron-transporting) organic semiconductors. nih.gov

Key future research directions include:

Organic Thin-Film Transistors (OTFTs): The development of high-performance n-type conjugated polymers is crucial for complementary logic circuits in organic electronics. Using this compound as a monomer in polymerization reactions could lead to new polymers with enhanced electron mobility and stability. nih.gov The bromo-substituent serves as a convenient handle for polymerization reactions, such as Pd-catalyzed cross-coupling. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The scaffold can be incorporated into host materials or emissive metal complexes for OLEDs. The wide electrochemical window and tunable energy levels could lead to materials with improved efficiency, color purity, and operational lifetime.

Perovskite Solar Cells (PSCs): The N-oxide functionality can act as a Lewis base, potentially passivating defects at the surface of perovskite crystals. Integrating this molecule or its derivatives as an interfacial layer in PSCs could reduce non-radiative recombination and improve device efficiency and long-term stability.

Fluorescent Sensors: Polymers derived from bipyridine units are known to exhibit high fluorescence quantum yields. researchgate.net This property can be harnessed to develop chemosensors where the fluorescence is quenched or enhanced upon binding to specific analytes.

The integration of this scaffold into functional materials holds the key to unlocking new performance levels in a variety of optoelectronic and energy-related devices.

Computational Design and Prediction of Novel Derivatives and Their Performance

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and materials before their synthesis. This in silico approach saves significant time and resources by guiding experimental efforts toward the most promising candidates.

For this compound and its derivatives, computational studies can provide deep insights into:

Electronic Structure: DFT calculations can accurately predict FMO energy levels (HOMO and LUMO), which are critical for determining electronic and optical properties. nih.gov For example, calculations have confirmed that N-oxide groups effectively lower the LUMO level in bipyridine systems. nih.gov

Molecular Geometry and Conformation: Predicting the three-dimensional structure of the molecule and its polymers is essential for understanding charge transport pathways and solid-state packing.

Spectroscopic Properties: Simulating UV-Vis absorption and emission spectra can help interpret experimental results and design molecules with specific photophysical characteristics.

Reaction Mechanisms: Modeling potential synthetic pathways can help optimize reaction conditions and identify more sustainable routes.

Future research will increasingly rely on a synergistic loop between computational prediction and experimental validation. DFT can be used to screen a virtual library of derivatives—with different substituents in place of the bromo group or with multiple N-oxide groups—to identify structures with optimized properties for specific applications like improved electron mobility in OTFTs or tailored absorption spectra for solar cells. ethz.ch

| Functional Group | Primary Effect | Predicted Impact on Application | Reference |

|---|---|---|---|

| 1-oxide | Lowers LUMO Energy Level | Enhances n-type character for OTFTs, improves electron injection | nih.gov |

| 4-bromo | Provides a site for cross-coupling reactions | Enables synthesis of conjugated polymers for optoelectronics | researchgate.net |

| 2,2'-bipyridine | Metal Ion Chelation | Forms stable complexes for catalysis and photofunctional materials | ethz.ch |

Multi-Stimuli Responsive Systems Based on this compound Scaffolds

Stimuli-responsive materials, which change their properties in response to external triggers, are at the forefront of "smart" materials research. nih.gov The this compound scaffold possesses multiple intrinsic and potential functionalities that could be harnessed to create sophisticated multi-stimuli responsive systems.

Potential responsive behaviors include:

pH Responsiveness: The N-oxide group is a Lewis base and can be protonated under acidic conditions. This protonation would drastically alter the electronic properties of the molecule, leading to changes in fluorescence or electrochemical behavior, forming the basis of a pH sensor.

Metallo-Responsiveness: The bipyridine unit is a classic chelator. The presence of specific metal ions could trigger a change in conformation or electronic structure, leading to a detectable optical or electrochemical signal. This allows for the design of selective metal ion sensors.

Redox Responsiveness: The entire scaffold, particularly when complexed with a redox-active metal, can be sensitive to the redox potential of its environment. ethz.ch

Photo-Responsiveness: The bromo-substituent is a versatile synthetic handle that can be used to attach photo-switchable moieties, such as azobenzenes or spiropyrans. This would allow for the reversible control of the material's properties with light.

By combining these elements, future research could aim to develop materials that respond to multiple stimuli simultaneously or in a programmed sequence. For example, a polymer based on this scaffold could be designed to release a payload only in the presence of a specific metal ion and under acidic pH, a level of control highly desirable in targeted drug delivery systems. nih.gov The development of such intelligent systems represents a significant long-term goal for research involving the this compound scaffold.

常见问题

Q. What are the recommended synthetic routes for 4-bromo-2,2'-bipyridine-1-oxide, and how can purity be optimized?

The compound is synthesized by oxidizing 4-bromo-2,2'-bipyridine with meta-chloroperbenzoic acid (m-CPBA) in chloroform. After reaction completion, the crude product is washed with CH₂Cl₂, dried, and purified via column chromatography (silica gel, eluent: CHCl₃/MeOH). Purity (>99%) is confirmed by ¹H NMR (δ 8.5–7.5 ppm for aromatic protons) and thin-layer chromatography (Rf = 0.56). Critical parameters include stoichiometric control of m-CPBA and inert atmosphere maintenance to prevent over-oxidation .

Q. How does the bromo substituent influence the electronic properties of 2,2'-bipyridine-1-oxide?